molecular formula C8H4ClIN2O B13011149 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one

Cat. No.: B13011149
M. Wt: 306.49 g/mol
InChI Key: NLGGYFWMGUKJJI-UHFFFAOYSA-N
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Description

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine core, followed by halogenation reactions to introduce the chlorine and iodine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine, which also exhibit diverse chemical and biological properties .

Uniqueness

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C8H4ClIN2O

Molecular Weight

306.49 g/mol

IUPAC Name

8-chloro-3-iodo-1H-1,7-naphthyridin-4-one

InChI

InChI=1S/C8H4ClIN2O/c9-8-6-4(1-2-11-8)7(13)5(10)3-12-6/h1-3H,(H,12,13)

InChI Key

NLGGYFWMGUKJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=O)C(=CN2)I)Cl

Origin of Product

United States

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